molecular formula C12H11N7O2 B11483026 N-(4-methoxyphenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide

N-(4-methoxyphenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide

Cat. No.: B11483026
M. Wt: 285.26 g/mol
InChI Key: MQVWILPAZROSLH-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENYL)-5-(4H-1,2,4-TRIAZOL-4-YL)-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a methoxyphenyl group and two triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENYL)-5-(4H-1,2,4-TRIAZOL-4-YL)-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired triazole derivative. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXYPHENYL)-5-(4H-1,2,4-TRIAZOL-4-YL)-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-5-(4H-1,2,4-TRIAZOL-4-YL)-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular pathways involved in cell growth and apoptosis, leading to the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-METHOXYPHENYL)-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE
  • N-(4-METHOXYPHENYL)-5-(1H-1,2,4-TRIAZOL-3-YL)-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE

Uniqueness

N-(4-METHOXYPHENYL)-5-(4H-1,2,4-TRIAZOL-4-YL)-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE is unique due to the presence of two triazole rings, which can enhance its biological activity and binding affinity to molecular targets.

Properties

Molecular Formula

C12H11N7O2

Molecular Weight

285.26 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazole-5-carboxamide

InChI

InChI=1S/C12H11N7O2/c1-21-9-4-2-8(3-5-9)15-11(20)10-16-12(18-17-10)19-6-13-14-7-19/h2-7H,1H3,(H,15,20)(H,16,17,18)

InChI Key

MQVWILPAZROSLH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=NC(=NN2)N3C=NN=C3

Origin of Product

United States

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